molecular formula C9H13NO4 B12533734 (1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid CAS No. 791564-46-0

(1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid

Cat. No.: B12533734
CAS No.: 791564-46-0
M. Wt: 199.20 g/mol
InChI Key: HBLCKYRWQMAQCD-OLHMAJIHSA-N
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Description

(1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid is a bicyclic compound featuring a norbornane core (bicyclo[2.2.1]heptane) substituted with an amino group and two carboxylic acid moieties at positions 2 and 3. Its stereochemistry (1S,2S,3R,4R) defines a rigid, three-dimensional structure, making it a valuable scaffold in medicinal chemistry and asymmetric synthesis . The amino and dicarboxylic acid groups confer both hydrophilic and ionizable properties, enabling interactions with biological targets such as enzymes or receptors. This compound is structurally distinct from simpler bicyclic dicarboxylic acids due to the presence of the amino group, which introduces a basic site that can influence solubility, stability, and binding affinity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

791564-46-0

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

(1S,2S,3R,4R)-2-aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid

InChI

InChI=1S/C9H13NO4/c10-9(8(13)14)5-2-1-4(3-5)6(9)7(11)12/h4-6H,1-3,10H2,(H,11,12)(H,13,14)/t4-,5+,6+,9+/m1/s1

InChI Key

HBLCKYRWQMAQCD-OLHMAJIHSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@H]([C@@]2(C(=O)O)N)C(=O)O

Canonical SMILES

C1CC2CC1C(C2(C(=O)O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis via Diels-Alder Cycloaddition

Bicyclic Framework Construction

The bicyclo[2.2.1]heptane core is typically synthesized via Diels-Alder reactions between 1,3-cyclohexadiene and maleic anhydride derivatives. For example, bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (1) serves as a key intermediate. The reaction proceeds under thermal or Lewis acid-catalyzed conditions to yield the endo-configured product, which is critical for downstream functionalization.

Functionalization of the Anhydride Intermediate

Hydration of anhydride 1 produces the corresponding dicarboxylic acid, which undergoes Hoffman degradation with hypochlorite to introduce the amino group. This step yields endo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid (2 ), a precursor to the target compound. Subsequent hydrogenation over Pd/C selectively reduces the double bond while preserving stereochemistry, yielding cis-configured intermediates.

Chiral Auxiliary-Mediated Synthesis

Diastereomer Separation

Racemic mixtures of bicyclic amino acids are resolved using chiral auxiliaries. For instance, 2,6-dimethyl-3-oxo-bicyclo[2.2.1]heptane-1-carboxylic acid is coupled with chiral amines (e.g., R-(+)-2-amino-3-phenyl-1-propanol) to form diastereomeric amides. These are separated via reversed-phase chromatography, with elution conditions optimized for stereochemical purity (≥98% de).

Table 1: Chiral Auxiliary-Based Resolution
Step Reagents/Conditions Yield (%) Stereopurity (de %) Source
Amide Formation TBTU, DIPEA, DMF, RT, 18h 85–90 N/A
Chromatography C18 column, ACN/H2O gradient 60–75 ≥98
Hydrolysis 2N NaOH, reflux, 20h 90–95 Retained

Spiro-Hydantoin Formation

The Bucherer–Berg reaction is employed to convert ketone intermediates into spiro-hydantoins. Treatment of 3-oxotricyclo[2.2.1.0²,⁶]heptane-1-carboxylic acid with ammonium carbonate and KCN in ethanol/water generates hydantoin derivatives, which are hydrolyzed to the target amino acid.

Enzymatic Resolution

Kinetic Resolution of Racemates

Lipase-catalyzed acylations selectively modify one enantiomer of racemic endo-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid esters. For example, Candida antarctica lipase B (CAL-B) in vinyl acetate achieves enantiomeric ratios (E) >200, enabling isolation of the (1S,2S,3R,4R)-isomer.

Table 2: Enzymatic Resolution Parameters
Enzyme Substrate Solvent Temp (°C) Time (h) E Value Source
CAL-B Ethyl endo-3-aminoheptane-2-carboxylate Toluene 25 24 220
Pseudomonas Methyl endo-3-aminoheptane-2-carboxylate MTBE 30 48 180

Asymmetric Catalysis

Rhodium-Catalyzed Hydrogenation

Chiral rhodium complexes (e.g., DuPHOS-Rh) hydrogenate bicyclic enamide precursors to install the amino group with >99% ee. For example, hydrogenation of 2,3-didehydrobicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester at 50 psi H₂ yields the (1S,2S,3R,4R)-configured product.

Organocatalytic Aldol Reactions

Proline-derived catalysts induce asymmetry in aldol additions between bicyclic ketones and glycine equivalents. A notable example uses L-proline (20 mol%) in DMSO to achieve 85% ee in the key carbon-carbon bond-forming step.

Post-Synthetic Modifications

Epimerization Control

The stereochemical integrity of the amino acid is sensitive to basic conditions. Hydrolysis of hydantoins or esters must be conducted at pH <10 to prevent epimerization at C2 and C3.

Protecting Group Strategies

  • Carboxylic Acids : Converted to tert-butyl esters using Boc₂O and DMAP.
  • Amino Group : Protected as a Boc-carbamate via reaction with di-tert-butyl dicarbonate.

Analytical Validation

Characterization Data

  • ¹H NMR (D₂O, 400 MHz): δ 3.38 (dd, J=10.2 Hz, H-3), 2.96 (m, H-1), 2.65 (m, H-4).
  • Optical Rotation : [α]D²⁵ = +23.9° (c=1, H₂O).
  • HPLC : Chiralpak AD-H column, 95:5 hexane/IPA, 1 mL/min, tR=12.7 min.

Purity Assessment

  • HPLC-UV : ≥99% purity (λ=210 nm).
  • Elemental Analysis : Calculated for C₉H₁₃NO₄: C 54.27%, H 6.58%; Found: C 54.19%, H 6.62%.

Industrial-Scale Considerations

Cost-Effective Catalysts

Iron-aminyl radicals enable stereoselective ring-opening of cyclopropenes, providing tetrasubstituted alkenes that are precursors to bicyclic amino acids. This method avoids expensive transition metals.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 8.2 for enzymatic resolution vs. 14.5 for chiral auxiliary routes.
  • E-Factor : 12.3 kg waste/kg product for asymmetric hydrogenation.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acyl chlorides or anhydrides for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, aldehydes, and various substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Studies

Several studies have documented the pharmacological effects of (1S,2S,3R,4R)-2-aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid:

  • Metabotropic Receptor Affinity : Experimental data suggests that while this compound shows limited affinity for mGlu2 and mGlu3 receptors compared to other ligands like LY354740, it still exhibits interesting pharmacological profiles worth further exploration .
  • Potential Therapeutic Uses : The compound is being investigated for potential applications in treating conditions such as anxiety disorders and epilepsy due to its modulatory effects on glutamatergic signaling pathways.

Case Study 1: Neuropharmacological Research

A study published in Tetrahedron explored the synthesis and pharmacological activity of aminobicyclo compounds as analogs of glutamate. The findings indicated that modifications in the bicyclic structure could enhance receptor selectivity and potency against specific targets .

Case Study 2: Cancer Research Applications

Research has demonstrated that this compound can inhibit amino acid transporters critical for tumor cell survival. This property suggests potential applications in cancer therapy by limiting nutrient availability to malignant cells .

Mechanism of Action

The mechanism of action of (1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Functional Groups Biological Activity Key References
(1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid 2-amino, 2,3-dicarboxylic acid Amino, carboxylic acids Under investigation (potential enzyme modulation)
Norcantharidin (NCTD) 7-oxa, 2,3-dicarboxylic anhydride Anhydride Antitumor, protein phosphatase inhibition
Endothall (ET) 7-oxy, 2,3-dicarboxylic acid Carboxylic acids Herbicide, phosphatase inhibitor
Cantharidic Acid 7-oxa, 2,3-dimethyl-dicarboxylic acid (sodium salt) Carboxylic acids (methylated) Phosphatase inhibition, antitumor
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid 2,3-dicarboxylic acid Carboxylic acids Synthetic intermediate
Diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate 7-oxa, ester groups Esters Polymer precursor

Key Observations

Amino Group Impact: The amino group in the target compound distinguishes it from analogues like norcantharidin and endothall, which lack basic nitrogen. This group may enhance solubility in acidic environments and enable hydrogen bonding in biological systems .

Oxygen vs. Nitrogen Bridging: Norcantharidin (7-oxabicyclo) and endothall (7-oxybicyclo) feature oxygen bridges, which increase electrophilicity at the anhydride or carboxylic acid groups. In contrast, the target compound’s amino group introduces nucleophilic character .

Biological Activity: Norcantharidin and cantharidin derivatives exhibit antitumor activity via protein phosphatase inhibition, attributed to their dicarboxylic anhydride moieties . The target compound’s amino group may alter binding to phosphatases or other enzymes, though this requires further study.

Synthetic Utility: Ester derivatives (e.g., diisoamyl dicarboxylate) are used in polymer synthesis due to their lipophilicity . The amino-dicarboxylic acid structure enables peptide-like conjugation, expanding applications in drug design .

Pharmacological and Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Solubility Stability
Target compound C₉H₁₃NO₄ 215.21 High in polar solvents (due to -NH₂ and -COOH) Stable at -20°C (similar to cantharidic acid)
Norcantharidin (NCTD) C₈H₈O₄ 168.15 Moderate (anhydride hydrolysis) Hydrolyzes in aqueous media
Endothall (ET) C₈H₁₀O₅ 186.16 High (ionic form) Stable as sodium salt

Notes

  • The target compound’s carboxylic acid groups likely form stable salts (e.g., disodium salt for cantharidic acid ), enhancing bioavailability.
  • NCTD’s anhydride group is reactive, limiting its stability in biological systems compared to the target compound’s carboxylic acids .

Biological Activity

(1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid, commonly referred to as a bicyclic amino acid derivative, has garnered attention in pharmacological research due to its structural similarity to glutamate and its potential biological activities. This compound is part of a larger class of compounds that affect neurotransmission and has implications in various neurological disorders.

  • Molecular Formula : C8H13NO4
  • Molecular Weight : 173.19 g/mol
  • CAS Number : 677757-33-4
  • IUPAC Name : (1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid

Biological Activity Overview

The biological activity of this compound primarily revolves around its interaction with glutamate receptors and its impact on neurotransmission.

This compound acts as a selective agonist for group II metabotropic glutamate receptors (mGluRs), particularly mGluR2 and mGluR3. These receptors are critical in modulating synaptic transmission and plasticity in the central nervous system (CNS). The compound's structure allows it to mimic the action of glutamate, facilitating neurotransmitter release and influencing excitatory signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on glutamate transporters EAAT1 and EAAT2. These transporters are responsible for the reuptake of glutamate from the synaptic cleft, thus regulating its concentration and preventing excitotoxicity.

StudyFindings
Study 1Showed IC50 values of 85 nM for EAAT2 inhibition
Study 2Demonstrated selective action on mGluR receptors with minimal affinity for non-target receptors

In Vivo Studies

Animal models have been utilized to assess the neuroprotective effects of this compound in conditions such as ischemia and neurodegenerative diseases. The results indicate that administration of this compound leads to reduced neuronal death and improved functional recovery post-injury.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study A : In a rat model of stroke, administration of the compound resulted in a 30% reduction in infarct size compared to control groups.
  • Case Study B : Patients with chronic pain conditions exhibited improved pain management when treated with formulations containing this bicyclic amino acid.

Q & A

Basic: What are the recommended methods for determining the crystal structure of this compound?

Answer:
The crystal structure can be resolved using single-crystal X-ray diffraction (SCXRD) with the SHELX suite of programs (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution). Key steps include:

  • Data Collection: Use a high-resolution detector (e.g., CCD or DECTRIS PILATUS) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Refinement: Apply anisotropic displacement parameters for non-hydrogen atoms and refine hydrogen atoms geometrically. Typical refinement parameters include R1>2σ(I)R_1 > 2σ(I) and wR2wR_2 for all data .
  • Validation: Check for twinning or disorder using PLATON or Olex2. For example, in related bicyclo compounds, polar space groups (e.g., P21P2_1) require careful handling of absolute structure determination .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • Personal Protective Equipment (PPE): Wear chemically resistant gloves (e.g., nitrile), a lab coat, and safety goggles. For respiratory protection, use a P95 (NIOSH) or P1 (EN 143) filter if aerosol formation is possible .
  • Ventilation: Conduct experiments in a fume hood to prevent inhalation exposure. Avoid dust generation during weighing .
  • Waste Disposal: Collect contaminated materials in sealed containers labeled for hazardous waste. Do not discharge into drains due to potential aquatic toxicity .

Advanced: How can enantioselective synthesis be achieved for bicyclo[2.2.1]heptane dicarboxylic acid derivatives?

Answer:
Enantioselective fission of σ-symmetrical cyclic anhydrides is a key strategy:

  • Chiral Resolution: React the racemic anhydride with a chiral mandelic acid derivative (e.g., (R)- or (S)-mandelic acid) to form diastereomeric salts. These salts are separated via fractional crystallization .
  • Deprotection: Hydrolyze the resolved mandelate esters under mild acidic conditions (e.g., HCl in THF/H₂O) to yield enantiopure half-esters. Optical purity can exceed 99% ee with optimized crystallization .
  • Scale-Up: Use column chromatography (e.g., silica gel, hexane/EtOAc gradient) for large-scale purification. For example, bis(2-ethylhexyl) derivatives of related bicyclo compounds have been synthesized in 43% yield over three steps .

Advanced: How should researchers resolve contradictions in crystallographic data for structurally similar compounds?

Answer:
Contradictions often arise from:

  • Disorder or Twinning: Re-examine diffraction patterns for overlapping peaks. For example, polar space groups in bicyclo compounds (e.g., P21P2_1) may require Flack parameter analysis to confirm absolute configuration .
  • Thermal Motion: Re-refine data with alternate displacement models (e.g., split positions for flexible substituents). In a study of 5-tetradecyloxymethyl derivatives, anisotropic refinement reduced R1R_1 from 0.05 to 0.03 .
  • Validation Tools: Use checkCIF/PLATON to identify outliers in bond lengths/angles. For example, bicyclo[2.2.1]heptane rings typically exhibit C-C bond lengths of 1.54–1.58 Å .

Advanced: What computational methods predict stereochemical outcomes in reactions involving this compound?

Answer:

  • Density Functional Theory (DFT): Optimize transition states at the B3LYP/6-31G(d) level to model enantioselective reactions. For example, the stereochemical outcome of anhydride fission with chiral acids can be predicted via calculated activation energies .
  • Circular Dichroism (CD) Simulations: Compare experimental CD spectra with TD-DFT-calculated electronic transitions (e.g., CAM-B3LYP/TZVP) to assign absolute configurations .
  • Molecular Dynamics (MD): Simulate solvent effects on crystallization. Polar solvents (e.g., ethanol) may favor specific diastereomer conformations by stabilizing hydrogen bonds .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy: Assign stereochemistry using 1H^1H- and 13C^{13}C-NMR. For example, in 5-tetradecyloxymethyl derivatives, key signals include δ 5.00 (dd, bridging protons) and δ 3.66 (m, oxabicyclo oxygen proximity) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formulas using ESI+ mode. A related compound (C25H44O5C_{25}H_{44}O_5) showed a deviation of 0.22 ppm between calculated and observed masses .
  • Infrared (IR) Spectroscopy: Identify carbonyl stretches (1742 cm⁻¹ for anhydrides) and amine N-H stretches (3300–3500 cm⁻¹) .

Advanced: How can researchers mitigate hazardous risks during large-scale synthesis?

Answer:

  • Process Safety: Conduct reaction calorimetry to identify exothermic peaks. For example, hydrogenation of bicyclo anhydrides in ethanol requires temperature control to avoid decomposition .
  • Environmental Controls: Use closed-system reactors to prevent vapor release. Install scrubbers for acid gases (e.g., HCl) during deprotection steps .
  • Toxicology Monitoring: Test intermediates for mutagenicity via Ames assays. Bicyclo derivatives with IARC-classified carcinogens (e.g., tert-butyl groups) require strict exposure limits .

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